REACTION_CXSMILES
|
C(OO[C:7]1(OOC(C)(C)C)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)(C)(C)C.CC1(C)CC(C)CCC1.[C:28]([O:32][O:33][C:34]([O:38]OC(C)(C)C)(CC)C)([CH3:31])([CH3:30])[CH3:29].[C:44]([O:48][O:49][C:50]([O:56]OC(C)(C)C)(CCCC)[CH3:51])([CH3:47])([CH3:46])[CH3:45]>>[CH:12]1[C:7]([C:34]([O:33][O:32][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:38])=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:50]([O:49][O:48][C:44]([CH3:47])([CH3:46])[CH3:45])(=[O:56])[CH3:51]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC1(CCCCC1)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(CC)OOC(C)(C)C
|
Name
|
2,2-bis(t-butyl peroxy)hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(CCCC)OOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Slightly inferior results
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OO[C:7]1(OOC(C)(C)C)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)(C)(C)C.CC1(C)CC(C)CCC1.[C:28]([O:32][O:33][C:34]([O:38]OC(C)(C)C)(CC)C)([CH3:31])([CH3:30])[CH3:29].[C:44]([O:48][O:49][C:50]([O:56]OC(C)(C)C)(CCCC)[CH3:51])([CH3:47])([CH3:46])[CH3:45]>>[CH:12]1[C:7]([C:34]([O:33][O:32][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:38])=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:50]([O:49][O:48][C:44]([CH3:47])([CH3:46])[CH3:45])(=[O:56])[CH3:51]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC1(CCCCC1)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(CC)OOC(C)(C)C
|
Name
|
2,2-bis(t-butyl peroxy)hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(CCCC)OOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Slightly inferior results
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |